[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Overview
Description
Preparation Methods
One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Scientific Research Applications
[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of [(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared to other triazole-containing compounds, such as:
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound also features a triazole ring and exhibits similar biological activities.
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-16-11(8-10-6-4-3-5-7-10)14-15-13(16)19-9-12(17)18/h3-7H,2,8-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFFAYFOYGHQBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354024 | |
Record name | [(5-benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305337-14-8, 5934-10-1 | |
Record name | 2-[[4-Ethyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305337-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(5-benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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